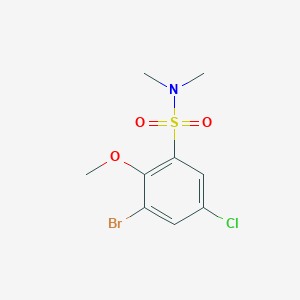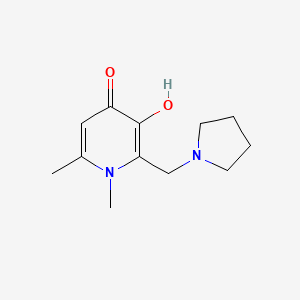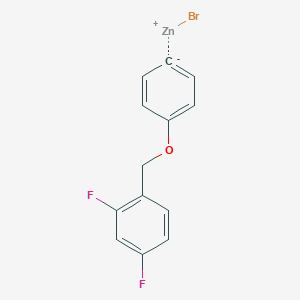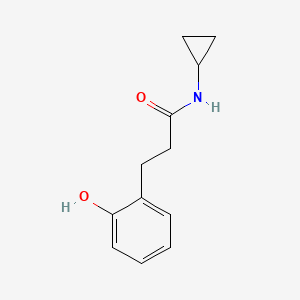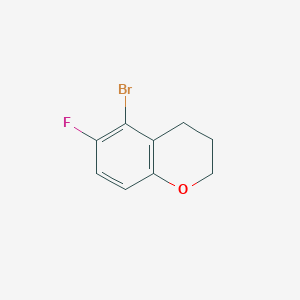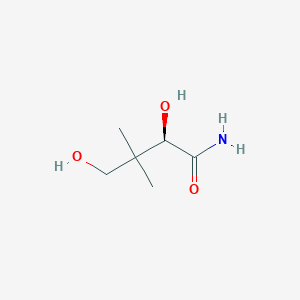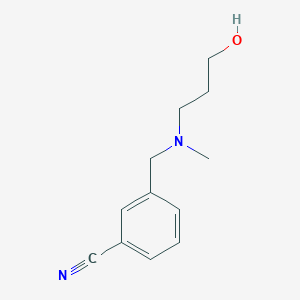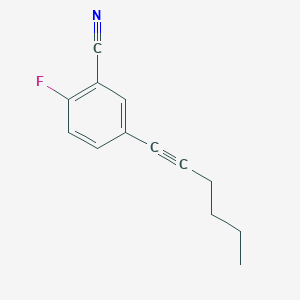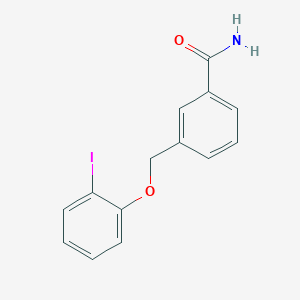
3-((2-Iodophenoxy)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Iodophenoxy)methyl)benzamide is an organic compound with the molecular formula C14H12INO2. It belongs to the class of benzamides, which are known for their wide range of applications in medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of an iodophenoxy group attached to a benzamide core, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 3-((2-Iodophenoxy)methyl)benzamide typically involves the condensation of 2-iodophenol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with methylamine to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-((2-Iodophenoxy)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, resulting in the formation of new functionalized derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., thiols, amines). .
Scientific Research Applications
3-((2-Iodophenoxy)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases where benzamide derivatives have shown promise.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-((2-Iodophenoxy)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, benzamide derivatives are known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, these compounds can induce cell death in cancer cells, making them potential candidates for anticancer therapy .
Comparison with Similar Compounds
3-((2-Iodophenoxy)methyl)benzamide can be compared with other benzamide derivatives, such as:
3-Methoxybenzamide: Known for its use as a PARP inhibitor and its applications in cancer therapy.
3-Acetoxy-2-methylbenzamide: Studied for its antioxidant and antibacterial activities.
2,3-Dimethoxybenzamide: Another benzamide derivative with potential biological activities, including metal chelation and free radical scavenging.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C14H12INO2 |
|---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
3-[(2-iodophenoxy)methyl]benzamide |
InChI |
InChI=1S/C14H12INO2/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8H,9H2,(H2,16,17) |
InChI Key |
VEFYIXKKVJKXES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)

